1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the phenyl ring.
Chlorination: Incorporation of a chlorine atom into the propanone structure.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one include:
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.
1-(2-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one:
1-(4-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one: The position of the trifluoromethoxy group is different, which can influence the compound’s overall behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound characterized by its complex structure, which includes a bromomethyl group, a trifluoromethoxy group, and a chloropropanone moiety. Its molecular formula is C11H9BrClF3O2, with a molecular weight of approximately 345.54 g/mol. This compound exhibits unique chemical properties due to the presence of highly electronegative fluorine atoms and a reactive bromomethyl group, enhancing its reactivity and potential applications in medicinal chemistry.
The structural features of this compound suggest that it could interact with various biological molecules through both covalent and non-covalent interactions. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, potentially leading to enhanced bioactivity.
Anticancer Activity
Research on structurally similar compounds has demonstrated promising anticancer activities. For instance, a study evaluating various derivatives of coumarin showed that certain modifications led to increased antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential anticancer properties.
Enzyme Interaction
The unique structure of this compound may allow it to interact with enzymes involved in various disease pathways. For example, the bromomethyl group can participate in nucleophilic substitution reactions, which are crucial in drug design for targeting specific enzymes. Future studies could focus on its interactions with specific enzyme targets to elucidate its biological mechanisms.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Differences |
---|---|---|
4-(Trifluoromethoxy)acetophenone | Lacks bromomethyl group | Less reactive in nucleophilic substitution |
1-(2-(Chloromethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one | Contains chloromethyl instead of bromomethyl | Different reactivity profile |
1-(2-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one | Contains methoxy instead of trifluoromethoxy | Alters electronic properties and reactivity |
This table highlights how the presence of specific functional groups influences the reactivity and potential biological activity of these compounds.
Case Studies and Research Findings
While direct studies on this compound are sparse, insights can be drawn from related research:
- Study on Triazole Coumarin Derivatives : A series of derivatives were synthesized and evaluated for anticancer activity, demonstrating that structural optimization significantly influenced potency . This suggests that similar approaches could be applied to optimize this compound for enhanced bioactivity.
- Enzyme Inhibition Studies : Research on other brominated compounds indicated their potential as enzyme inhibitors in metabolic pathways. Such studies could pave the way for exploring the inhibitory effects of this compound on relevant biological targets.
Properties
Molecular Formula |
C11H9BrClF3O2 |
---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
FTCQKNMHMJTLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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